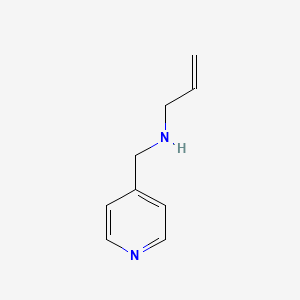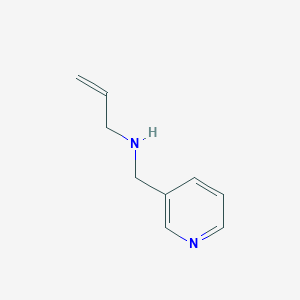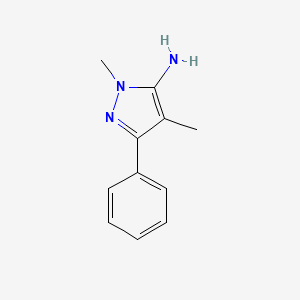![molecular formula C13H9F3O2S B1351851 2-(2-Thienyl)-2-[4-(Trifluoromethyl)Phenyl]Acetic Acid CAS No. 885950-82-3](/img/structure/B1351851.png)
2-(2-Thienyl)-2-[4-(Trifluoromethyl)Phenyl]Acetic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Thienyl)-2-[4-(Trifluoromethyl)Phenyl]Acetic Acid, also known as 2TPA, is a compound of interest in the scientific community due to its unique properties and potential applications. This compound is an organic acid that is composed of a thienyl group and a trifluoromethyl phenyl group. It is a relatively new compound that has been explored for its potential uses in a variety of research applications.
科学的研究の応用
Organic Acids in Industrial Applications
Organic acids, including acetic acid derivatives, play significant roles in industrial operations, especially in the oil and gas industry for acidizing operations. These acids are chosen over hydrochloric acid due to their less corrosive nature and effectiveness in removing formation damage and dissolving drilling mud filter cakes. Citric acid, a similar organic acid, is utilized as an iron sequestering agent, highlighting the utility of organic acids in enhancing operational efficiency and safety in high-temperature applications (Alhamad et al., 2020).
Role in Advanced Oxidation Processes
In the context of environmental protection, organic acids, including acetic acid, are explored for their potential in advanced oxidation processes (AOPs). These processes are crucial for treating recalcitrant compounds in water, highlighting the environmental applications of organic acids in mitigating pollution and enhancing water treatment technologies. The study by Qutob et al. (2022) on acetaminophen degradation via AOPs underscores the significance of organic acids in environmental chemistry and pollution control (Qutob et al., 2022).
Acetic Acid in Microbial Physiology
Research on acetic acid’s effect on yeast cell death offers insights into the broader applications of acetic acid derivatives in understanding cellular mechanisms and potential biotechnological applications. The study by Chaves et al. (2021) focuses on acetic acid-induced cell death in yeasts, illustrating the importance of such organic acids in biotechnological and biomedical research, potentially informing strategies to enhance yeast strain resilience and biomedical applications (Chaves et al., 2021).
Wastewater Treatment
The pervaporation separation of water-acetic acid mixtures using polymeric membranes, as discussed by Aminabhavi and Toti (2003), demonstrates the application of organic acids in environmental engineering. This technique is pivotal for recycling acetic acid from industrial wastewater, showcasing the intersection of organic chemistry and sustainable industrial practices (Aminabhavi & Toti, 2003).
特性
IUPAC Name |
2-thiophen-2-yl-2-[4-(trifluoromethyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O2S/c14-13(15,16)9-5-3-8(4-6-9)11(12(17)18)10-2-1-7-19-10/h1-7,11H,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLWXILEHVBBGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CC=C(C=C2)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Thienyl)-2-[4-(Trifluoromethyl)Phenyl]Acetic Acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4,6-Dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl)prop-2-enenitrile](/img/structure/B1351768.png)
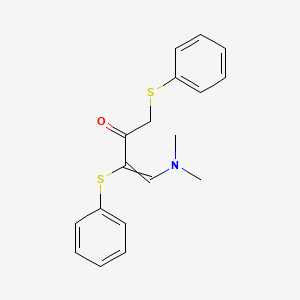
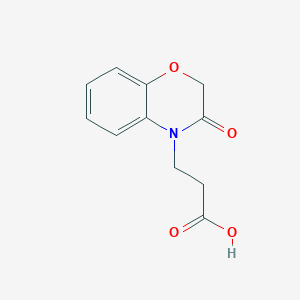
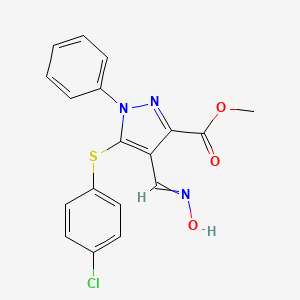
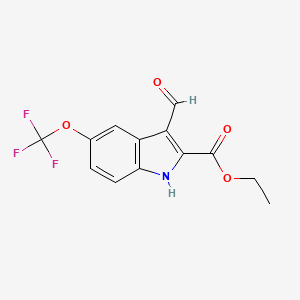

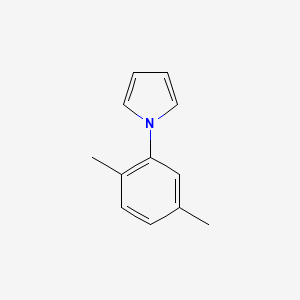
![6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B1351799.png)
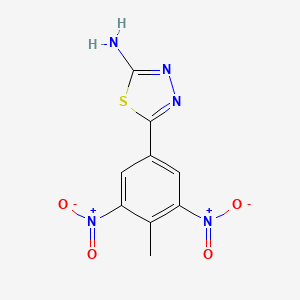
![N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine](/img/structure/B1351803.png)
![Methyl 6-amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B1351804.png)
